

Application Note: (2-Phenylcyclopropyl)methanol as a Chiral Building Block

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Compound of Interest

Compound Name: (2-Phenylcyclopropyl)methanol

CAS No.: 61826-40-2

Cat. No.: B1595588

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Executive Summary

(2-Phenylcyclopropyl)methanol is a privileged chiral scaffold in modern drug discovery. Its cyclopropane core serves as a conformationally restricted bioisostere for ethyl or isopropyl groups, offering improved metabolic stability and precise vector orientation of pharmacophores. This guide details the asymmetric synthesis of this building block using the Charette cyclopropanation method and provides downstream protocols for its conversion into high-value targets, including monoamine oxidase (MAO) and lysine-specific demethylase (LSD1) inhibitors.

Strategic Rationale: The Cyclopropane "Power"

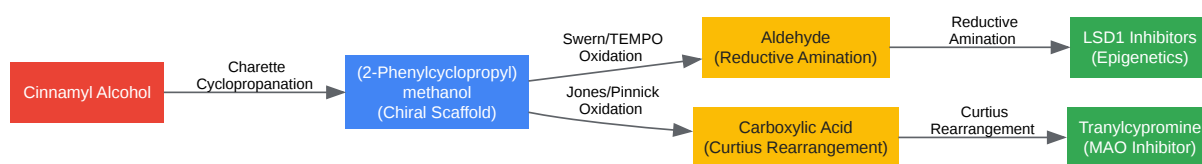
In medicinal chemistry, the cyclopropane ring of **(2-phenylcyclopropyl)methanol** is not merely a spacer; it is a functional element that alters the physicochemical profile of a drug candidate.

Bioisosteric Significance[1]

- **Conformational Restriction:** Unlike flexible alkyl chains, the cyclopropane ring locks the phenyl and hydroxymethyl groups into a rigid relative orientation (cis or trans). This reduces the entropic penalty of binding to a protein target.[1]
- **Metabolic Blocking:** The C-H bonds of a cyclopropane ring possess higher s-character (sp² hybridization) compared to standard alkyl sp³ bonds. This makes them stronger and more resistant to Cytochrome P450-mediated hydroxylation, extending the half-life (t_{1/2}) of the drug.
- **Mechanism-Based Inhibition:** In targets like MAO or LSD1, the ring strain (~27.5 kcal/mol) allows the molecule to act as a "suicide substrate," undergoing radical ring-opening to covalently modify the enzyme's active site (e.g., FAD cofactor).

Structural Versatility Workflow

The following diagram illustrates the central role of **(2-phenylcyclopropyl)methanol** in divergent synthesis.



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Figure 1: Divergent synthetic pathways starting from Cinnamyl Alcohol to access bioactive cyclopropylamines.

Protocol A: Asymmetric Synthesis via Charette Cyclopropanation

Objective: Synthesis of (1R, 2R)-trans-2-phenylcyclopropylmethanol with >90% enantiomeric excess (ee). Mechanism: The reaction utilizes a chiral dioxaborolane ligand to direct the delivery of a zinc carbenoid (

) to the allylic alcohol. The hydroxyl group of the substrate coordinates with the zinc reagent, ensuring high diastereoselectivity.

Reagents & Materials

Component	Specification	Role
Substrate	trans-Cinnamyl alcohol (1.0 equiv)	Starting material
Carbenoid Source	Diethylzinc (, 1.0M in hexanes)	Zinc source (Pyrophoric!)
Methylene Source	Diiodomethane (, 2.0 equiv)	Carbenoid precursor
Chiral Ligand	(4R, 5R)-2-butyl-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide	Chiral director (Dioxaborolane)
Solvent	Dichloromethane (DCM), Anhydrous	Solvent

Step-by-Step Methodology

- Ligand Formation (In Situ):
 - In a flame-dried round-bottom flask under Argon, dissolve the chiral dioxaborolane ligand (1.1 equiv) in anhydrous DCM.
 - Cool to 0°C. Add (1.0 equiv) dropwise. Stir for 5 minutes.

- Expert Note: The formation of the ethylzinc alkoxide is rapid. Methane gas will evolve; ensure proper venting through a bubbler.
- Carbenoid Generation:
 - Add

(2.0 equiv) dropwise to the solution at 0°C.
 - Stir for 10–15 minutes. A white precipitate (ZnI₂) may begin to form, indicating the formation of the active bis(iodomethyl)zinc species.
- Substrate Addition:
 - Dissolve trans-cinnamyl alcohol (1.0 equiv) in a minimum amount of anhydrous DCM.
 - Add this solution slowly to the reaction mixture at 0°C.
 - Critical: Maintain the temperature at 0°C to maximize enantioselectivity. Higher temperatures promote the uncatalyzed background reaction (racemic).
- Reaction & Quench:
 - Stir at room temperature for 8–12 hours. Monitor by TLC (EtOAc/Hexane 1:4).
 - Quench by slowly adding saturated aqueous

. Vigorous bubbling will occur.
 - Separate layers, extract aqueous layer with DCM (3x), and dry organics over

.
- Purification:
 - Concentrate in vacuo.
 - Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).
 - Expected Yield: 85–92%. Expected ee: >90%.

Protocol B: Oxidation to the Aldehyde (Without Ring Opening)

Objective: Convert the alcohol to (1R, 2R)-2-phenylcyclopropanecarbaldehyde. Challenge: Cyclopropanes adjacent to carbonyls are sensitive to acid-catalyzed ring opening or epimerization. Avoid harsh acidic oxidants like Chromic acid (Jones reagent).

Recommended Method: TEMPO/BAIB Oxidation

This method is mild, pH-neutral, and highly chemoselective for primary alcohols.

Reagents

- (2-Phenylcyclopropyl)methanol (1.0 equiv)
- TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 equiv)
- BAIB (Bis(acetoxy)iodo)benzene (1.1 equiv)
- DCM/Water (9:1 ratio)

Methodology

- Dissolve the alcohol in DCM. Add TEMPO (catalytic).
- Add BAIB in one portion. The reaction typically turns orange/red.
- Stir at room temperature for 2–4 hours.
- Validation: Monitor the disappearance of the alcohol -OH stretch (broad, $\sim 3300\text{ cm}^{-1}$) and appearance of the aldehyde C=O stretch ($\sim 1700\text{ cm}^{-1}$) via IR spectroscopy.
- Workup: Quench with aqueous
(to reduce excess oxidant). Extract with DCM.
- Stability Note: The resulting aldehyde is configurationally stable but should be used immediately in the next step (e.g., reductive amination) to prevent air oxidation to the acid.

Medicinal Chemistry Case Study: Tranylcypromine & LSD1 Inhibitors

The **(2-phenylcyclopropyl)methanol** scaffold is the direct precursor to the phenylcyclopropylamine (PCPA) pharmacophore found in Tranylcypromine (Parnate) and novel LSD1 inhibitors like GSK-2879552.

Mechanism of Action (The "Warhead")

These drugs function as mechanism-based inhibitors. The FAD cofactor in the enzyme (MAO or LSD1) oxidizes the amine, generating an iminium ion. This triggers a single-electron transfer (SET) or nucleophilic attack that opens the strained cyclopropane ring, forming a covalent bond with FAD and permanently disabling the enzyme.

Synthesis of Tranylcypromine from the Alcohol

To convert the alcohol building block to the amine drug:

- Oxidation: Convert Alcohol

Carboxylic Acid (using Pinnick oxidation to avoid epimerization).

- Curtius Rearrangement:

- Acid + Diphenylphosphoryl azide (DPPA)

Acyl Azide.

- Heat (

)

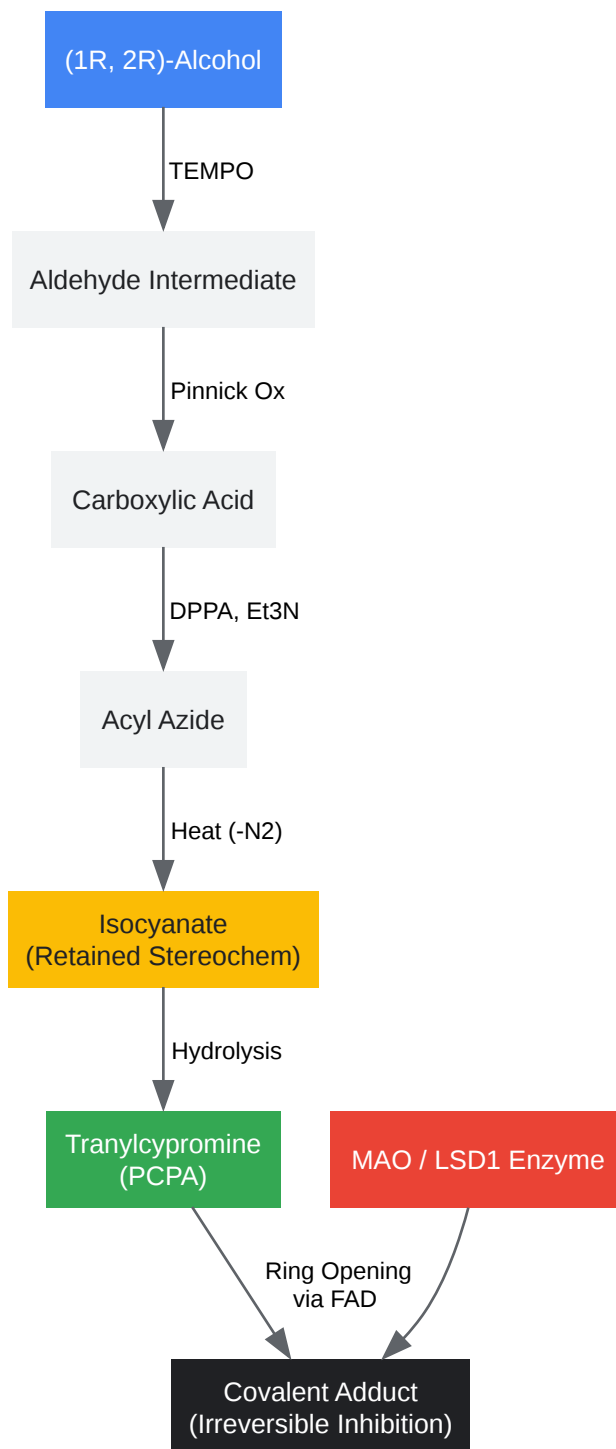
Isocyanate (Retention of stereochemistry).

- Hydrolysis (

)

Tranylcypromine (Amine).

Pathway Visualization



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Figure 2: Synthetic route from the alcohol building block to Tranylcypromine and mechanism of enzyme inhibition.

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